A Technical Guide to 1-Chloro-3-fluoro-5-nitrobenzene (CAS: 4815-64-9): Synthesis, Reactivity, and Applications for Advanced R&D
A Technical Guide to 1-Chloro-3-fluoro-5-nitrobenzene (CAS: 4815-64-9): Synthesis, Reactivity, and Applications for Advanced R&D
Abstract: This guide provides an in-depth technical analysis of 1-Chloro-3-fluoro-5-nitrobenzene (CAS: 4815-64-9), a key chemical intermediate for researchers, scientists, and professionals in drug development and materials science. We will explore its core physicochemical properties, detail a validated synthetic protocol, and critically examine its chemical reactivity, with a focus on nucleophilic aromatic substitution and nitro group reduction. The narrative emphasizes the causality behind its synthetic utility, grounded in the unique electronic landscape of its substituted aromatic ring. Applications in medicinal chemistry are highlighted, providing a comprehensive resource for leveraging this versatile building block in advanced research and development projects.
Core Properties and Specifications
1-Chloro-3-fluoro-5-nitrobenzene is a halogenated nitroaromatic compound whose utility is defined by the interplay of its three distinct functional groups. The electron-withdrawing nature of the nitro group, coupled with the inductive effects of the chlorine and fluorine atoms, renders the benzene ring highly electron-deficient, dictating its reactivity profile.
Table 1: Physicochemical and Computed Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 4815-64-9 | [1][2][3] |
| Molecular Formula | C₆H₃ClFNO₂ | [1][3] |
| Molecular Weight | 175.54 g/mol | [1][3] |
| IUPAC Name | 1-chloro-3-fluoro-5-nitrobenzene | [3] |
| Synonyms | 3-Chloro-5-fluoronitrobenzene | [1][4] |
| Topological Polar Surface Area (TPSA) | 43.14 Ų | [1] |
| LogP (Computed) | 2.38 - 2.6 | [1][3] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Hydrogen Bond Donors | 0 | [1] |
| Rotatable Bonds | 1 | [1] |
| Purity (Typical) | ≥98% |[1][5] |
Synthesis and Characterization
The strategic synthesis of 1-Chloro-3-fluoro-5-nitrobenzene is crucial for its application. A common and effective laboratory-scale method involves the direct oxidation of the corresponding aniline precursor, 3-chloro-5-fluoroaniline. This approach is advantageous as it avoids the challenges of regioselectivity associated with direct nitration of a di-halogenated benzene ring where multiple isomers could form.
Synthetic Protocol: Oxidation of 3-Chloro-5-fluoroaniline
This protocol describes the conversion of an amino group to a nitro group using sodium perborate tetrahydrate in an acidic medium, a reliable method for this specific transformation.[4]
Experimental Workflow:
-
Oxidant Suspension: Suspend sodium perborate tetrahydrate (5.0 eq, e.g., 7.69 g, 50.0 mmol) in glacial acetic acid (e.g., 30 mL) in a reaction vessel equipped with a stirrer and temperature control.
-
Heating: Gently heat the suspension to 55 °C with stirring.
-
Substrate Addition: Dissolve 3-chloro-5-fluoroaniline (1.0 eq, e.g., 1.46 g, 10 mmol) in a separate portion of acetic acid (e.g., 20 mL).
-
Controlled Reaction: Add the aniline solution dropwise to the heated sodium perborate suspension over a period of 1 hour. The slow addition is critical to control the exothermic reaction and prevent side-product formation.
-
Reaction Completion: After the addition is complete, maintain the reaction mixture at 55 °C for an additional hour to ensure full conversion.
-
Work-up: Cool the mixture to room temperature. Add tert-butyl methyl ether (TBME, e.g., 300 mL) to precipitate inorganic salts and dilute the product.
-
Purification: Filter the mixture to remove solids. The organic filtrate is then washed sequentially with saturated saline, aqueous sodium thiosulfate (to quench any remaining oxidant), and again with saturated saline.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Final Purification: Purify the resulting crude solid via silica gel column chromatography, eluting with a non-polar solvent such as cyclohexane, to yield 1-chloro-3-fluoro-5-nitrobenzene as a solid product.[4]
Caption: Workflow for the synthesis of 1-Chloro-3-fluoro-5-nitrobenzene.
Analytical Characterization
Structural confirmation is typically achieved through standard spectroscopic methods.
-
¹H-NMR: The proton NMR spectrum provides clear diagnostic signals. In DMSO-d₆, the spectrum shows three distinct signals for the aromatic protons at δ 8.20 (s, 1H), 8.18 (d, 1H), and 8.07 (d, 1H), confirming the substitution pattern.[4]
-
Mass Spectrometry: Provides the molecular ion peak corresponding to the molecular weight of 175.54 g/mol .
-
Infrared Spectroscopy: Shows characteristic peaks for the C-NO₂ stretching (typically around 1530 and 1350 cm⁻¹), C-Cl, and C-F bonds.
Chemical Reactivity and Synthetic Utility
The synthetic value of 1-chloro-3-fluoro-5-nitrobenzene stems from its capacity to undergo two primary types of transformations: nucleophilic aromatic substitution (SNAr) at the halogenated positions and reduction of the nitro group to form a versatile aniline derivative.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a cornerstone of aromatic chemistry, proceeding via a two-step addition-elimination mechanism.[6] A nucleophile first attacks the electron-deficient ring to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex, after which a leaving group is expelled to restore aromaticity.[6]
Caption: The general mechanism of Nucleophilic Aromatic Substitution (SNAr).
Causality of Reactivity: For SNAr to be efficient, a strong electron-withdrawing group (like -NO₂) must be positioned ortho or para to the leaving group (the halogen).[6][7] This positioning allows the negative charge of the Meisenheimer complex to be delocalized onto the oxygen atoms of the nitro group, significantly stabilizing the intermediate.
In 1-chloro-3-fluoro-5-nitrobenzene, both the chlorine and fluorine atoms are meta to the nitro group. This is a critical structural feature. Consequently, the direct resonance stabilization of the Meisenheimer intermediate by the nitro group is not possible. This makes the compound significantly less reactive towards SNAr than its ortho- or para-substituted isomers. However, reactions can still be driven to completion under more forcing conditions (e.g., higher temperatures, stronger nucleophiles, or microwave irradiation), as the ring is still generally electron-poor due to the combined inductive effects of all three substituents.
When substitution does occur, the fluorine atom is typically displaced in preference to the chlorine atom. This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine making the attached carbon more electrophilic.[8][9]
Reduction of the Nitro Group
The reduction of the nitro group to a primary amine is one of the most valuable transformations for this molecule, yielding 3-chloro-5-fluoroaniline . This aniline is a highly versatile intermediate for the synthesis of pharmaceuticals and other fine chemicals.[7] The choice of reducing agent is critical to ensure chemoselectivity, preserving the C-Cl and C-F bonds.
Table 2: Common Reagents for Nitro Group Reduction
| Reagent | Conditions | Advantages & Considerations |
|---|---|---|
| Fe or Zn Metal | Acidic (e.g., HCl, Acetic Acid) | Cost-effective, mild, and generally preserves halogens. A classic and reliable method.[10][11] |
| Tin(II) Chloride (SnCl₂) | Acidic (e.g., HCl in Ethanol) | Mild conditions, excellent functional group tolerance, and high chemoselectivity for the nitro group.[11][12] |
| Catalytic Hydrogenation (H₂) | Catalyst (e.g., Pd/C, PtO₂, Raney Ni) | Clean reaction with water as the only byproduct. However, aggressive catalysts like Pd/C can cause dehalogenation, especially of C-Cl bonds. Raney Nickel is often a safer choice to avoid this side reaction.[11][12] |
| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous or Biphasic System | Useful for substrates sensitive to acid or catalytic conditions.[12] |
Representative Protocol: Reduction using Tin(II) Chloride
-
Dissolution: Dissolve 1-chloro-3-fluoro-5-nitrobenzene (1.0 eq) in a suitable solvent like ethanol.
-
Reagent Addition: Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, typically 3-5 eq) in concentrated hydrochloric acid to the reaction mixture.
-
Reaction: Heat the mixture to reflux and monitor by TLC until the starting material is consumed.
-
Neutralization: Cool the reaction to room temperature and carefully neutralize the excess acid by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the solution is basic (pH > 8). This will precipitate tin salts.
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude 3-chloro-5-fluoroaniline, which can be further purified if necessary.
Caption: Experimental workflow for the reduction of the nitro group.
Applications in Research and Development
1-Chloro-3-fluoro-5-nitrobenzene is primarily used as a scaffold or building block in multi-step organic synthesis.
-
Pharmaceutical Synthesis: The resulting 3-chloro-5-fluoroaniline is a precursor for various complex molecules. The strategic placement of fluorine is a common tactic in medicinal chemistry to enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets. Chlorine atoms also serve as important handles for further functionalization, often through cross-coupling reactions, and can contribute to the binding properties of a final drug molecule.[13]
-
Agrochemicals and Materials Science: The unique electronic and lipophilic properties imparted by the halogen and nitro groups make this compound and its derivatives useful in the synthesis of specialized agrochemicals and advanced polymers where features like thermal stability or specific electronic characteristics are required.[14][15]
Safety, Handling, and Storage
Proper handling of 1-chloro-3-fluoro-5-nitrobenzene is essential due to its hazardous properties.
Table 3: GHS Hazard Information
| Pictogram | Signal Word | Hazard Statements |
|---|
|
| Warning | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[1] |-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side-shields, and a lab coat. Handle only in a well-ventilated area or a chemical fume hood.[16][17]
-
First Aid Measures:
-
If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[16]
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[16]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing.[16]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[16]
-
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place at room temperature.[1][17]
-
Incompatible Materials: Avoid strong oxidizing agents and strong bases.
References
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Cenmed Enterprises. (n.d.). 1-Chloro-3-fluoro-5-nitrobenzene (C007B-094829). Retrieved from [Link]
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Beier, P. et al. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein Journal of Organic Chemistry, 12, 192-7. Retrieved from [Link]
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NINGBO INNO PHARMCHEM. (n.d.). The Role of 1,3-Difluoro-5-nitrobenzene in Pharmaceutical Synthesis. Retrieved from [Link]
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Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]
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NINGBO INNO PHARMCHEM. (n.d.). The Chemistry of Synthesis: Using 3-Chloro-4-fluoronitrobenzene in Organic Chemistry. Retrieved from [Link]
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Agrawal, A., & Tratnyek, P. G. (1996). Reduction of Nitro Aromatic Compounds by Zero-Valent Iron Metal. Environmental Science & Technology, 30(1), 153-160. Retrieved from [Link]
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Chemistry LibreTexts. (2022). 3.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]
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International Chemical Safety Cards (ICSCs). (n.d.). ICSC 1633 - 1-CHLORO-3-NITROBENZENE. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
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G. S. S. S. N. K. et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Retrieved from [Link]
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The Organic Chemistry Tutor. (2022). Nucleophilic Aromatic Substitution EXPLAINED! Retrieved from [Link]
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ResearchGate. (n.d.). Nucleophilic Substitution of the Nitro Group, Fluorine and Chlorine in Aromatic Compounds. Retrieved from [Link]
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